molecular formula C19H22N4O3 B2582956 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1428374-58-6

1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2582956
CAS No.: 1428374-58-6
M. Wt: 354.41
InChI Key: ICVIESWHLUAWNX-UHFFFAOYSA-N
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Description

1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities. The following table summarizes key structural characteristics:

ComponentDescription
Molecular FormulaC20_{20}H24_{24}N4_{4}O2_{2}
Molecular Weight360.43 g/mol
Structure TypePyrazolo[5,1-b][1,3]oxazine derivative

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • PDE4B Inhibition : The compound acts as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses and is a target for treating conditions like asthma and COPD .
  • NF-kB Modulation : Studies have shown that compounds with similar structures can inhibit the NF-kB signaling pathway, reducing inflammation and cancer cell proliferation .

Anticancer Activity

Recent research has explored the anticancer potential of pyrazolo derivatives. For instance, compounds related to our target have demonstrated significant cytotoxic effects against various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50_{50} values around 6.9 µg/mL indicate potent activity against liver cancer cells .
  • HCT116 (Colorectal Cancer) : Similar compounds have shown IC50_{50} values of 13.6 µg/mL against HCT116 cells .

These findings suggest that our compound may also exhibit significant anticancer properties.

Antimicrobial Activity

The pyrazolo moiety has been associated with antimicrobial effects. In vitro studies have indicated that derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections .

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Case Study on PDE4 Inhibition : A study demonstrated that a similar PDE4B inhibitor significantly reduced symptoms in patients with chronic inflammatory diseases .
  • NF-kB Pathway Inhibition : Another study indicated that compounds targeting the NF-kB pathway showed promise in reducing tumor growth in animal models of cancer .

Properties

IUPAC Name

1-[4-[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14(24)15-3-5-16(6-4-15)21-8-10-22(11-9-21)18(25)17-13-20-23-7-2-12-26-19(17)23/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVIESWHLUAWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.